5-Chloro-2-hydroxy-N-[(2-methyl[1,1'-biphenyl]-3-yl)methyl]benzamide
Description
Properties
CAS No. |
648923-51-7 |
|---|---|
Molecular Formula |
C21H18ClNO2 |
Molecular Weight |
351.8 g/mol |
IUPAC Name |
5-chloro-2-hydroxy-N-[(2-methyl-3-phenylphenyl)methyl]benzamide |
InChI |
InChI=1S/C21H18ClNO2/c1-14-16(8-5-9-18(14)15-6-3-2-4-7-15)13-23-21(25)19-12-17(22)10-11-20(19)24/h2-12,24H,13H2,1H3,(H,23,25) |
InChI Key |
PRVIPRBGNNNDJT-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CC=C1C2=CC=CC=C2)CNC(=O)C3=C(C=CC(=C3)Cl)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Chloro-2-hydroxy-N-[(2-methyl[1,1’-biphenyl]-3-yl)methyl]benzamide typically involves a multi-step process. One common method includes the reaction of 5-chloro-2-hydroxybenzoic acid with 2-methyl[1,1’-biphenyl]-3-ylmethanamine under specific conditions to form the desired benzamide derivative . The reaction conditions often require the use of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) to facilitate the formation of the amide bond .
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving automated systems for precise control of reaction conditions such as temperature, pressure, and pH .
Chemical Reactions Analysis
Types of Reactions
5-Chloro-2-hydroxy-N-[(2-methyl[1,1’-biphenyl]-3-yl)methyl]benzamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding amine or alcohol derivatives.
Substitution: The chloro group in the compound can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are frequently used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium azide (NaN3) or potassium thiocyanate (KSCN).
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce amines or alcohols .
Scientific Research Applications
5-Chloro-2-hydroxy-N-[(2-methyl[1,1’-biphenyl]-3-yl)methyl]benzamide has several applications in scientific research:
Mechanism of Action
The mechanism by which 5-Chloro-2-hydroxy-N-[(2-methyl[1,1’-biphenyl]-3-yl)methyl]benzamide exerts its effects involves its interaction with specific molecular targets. The compound can inhibit certain enzymes or receptors, leading to changes in cellular processes . For example, it may inhibit the activity of kinases or other signaling proteins, thereby affecting cell growth and proliferation .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent-Driven Activity in Salicylamides
highlights the antimicrobial activity of salicylamides against Desulfovibrio piger. Key analogs include:
5-Chloro-2-hydroxy-N-[4-(trifluoromethyl)phenyl]benzamide : Exhibited 64–66% biomass inhibition at 0.37–1.10 µmol/L .
5-Chloro-2-hydroxy-N-(4-nitrophenyl)benzamide : Achieved 82–90% inhibition, attributed to the electron-withdrawing nitro group enhancing electrophilicity .
Comparison with Target Compound :
- The target compound’s biphenylmethyl group replaces the para-substituted aryl rings in these analogs. This modification likely improves membrane permeability due to increased hydrophobicity but may reduce solubility .
- The 2-hydroxy-5-chloro motif is conserved, suggesting a shared mechanism involving metal chelation or enzyme inhibition .
Positional Isomerism: 2-Methyl vs. 6-Methyl Biphenyl Derivatives
describes 5-chloro-2-hydroxy-N-[(6-methyl[1,1'-biphenyl]-3-yl)methyl]benzamide (CAS 648925-45-5), a positional isomer of the target compound.
| Parameter | Target Compound (2-Methyl) | 6-Methyl Isomer |
|---|---|---|
| Substituent Position | Methyl at biphenyl-2 position | Methyl at biphenyl-6 position |
| Steric Effects | Higher steric hindrance near amide bond | Reduced steric interference |
| Bioactivity Implications | May hinder enzyme binding or enhance selectivity | Potentially better binding to flat active sites |
The 2-methyl group could limit rotational freedom, altering interactions with bacterial targets compared to the 6-methyl analog .
Simpler Benzamide Derivatives
lists 5-chloro-2-hydroxy-N-phenylbenzamide (BP 1846789180-45-0), which lacks the biphenylmethyl group.
- Activity : Simpler analogs generally show weaker antimicrobial effects due to reduced lipophilicity and membrane penetration .
- Structural Advantage of Target Compound : The biphenylmethyl group in the target compound enhances bioavailability and target affinity, as seen in other lipophilic antimicrobial agents .
Methoxy vs. Hydroxy Substitution
describes 5-chloro-2-methoxy-N-(2-phenylethyl)benzamide , where a methoxy group replaces the hydroxy moiety.
- Electron Effects : Methoxy is electron-donating, which may decrease acidity of the adjacent hydroxy group (if present) and alter reactivity .
Key Trends from Evidence:
Electron-Withdrawing Groups (EWGs): Nitro (-NO₂) and trifluoromethyl (-CF₃) groups enhance antimicrobial activity by increasing electrophilicity and stabilizing charge interactions . Example: 5-Chloro-2-hydroxy-N-(4-nitrophenyl)benzamide showed 82–90% inhibition .
Hydroxy Group Position :
- 2-Hydroxy substitution is critical for metal coordination (e.g., in dissimilatory sulfate reductase inhibition) .
Biological Activity
5-Chloro-2-hydroxy-N-[(2-methyl[1,1'-biphenyl]-3-yl)methyl]benzamide is a compound of interest due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article aims to provide a comprehensive overview of its biological activity, including relevant data tables, case studies, and detailed research findings.
Chemical Structure and Properties
The compound has the following molecular formula and properties:
- Molecular Formula : CHClN\O
- Molecular Weight : 249.69 g/mol
- CAS Number : 376592-58-4
Research indicates that this compound may interact with various biological targets, particularly in the central nervous system (CNS). Its structural similarity to known pharmacological agents suggests potential activity as a receptor modulator.
Potential Targets:
- P2X7 Receptor : This receptor is implicated in neurodegenerative diseases and inflammation. Compounds that modulate P2X7 receptor activity can influence cell proliferation and apoptosis, making them valuable in therapeutic contexts .
- Monoamine Oxidase (MAO) : The compound may also exhibit inhibitory effects on MAO, which is crucial for neurotransmitter metabolism. Inhibition of this enzyme can lead to increased levels of neurotransmitters such as serotonin and dopamine.
Antimicrobial Activity
Recent studies have explored the antimicrobial properties of related compounds. For instance, derivatives of biphenyl have shown significant activity against various bacterial strains, including methicillin-resistant Staphylococcus aureus (MRSA). The minimum inhibitory concentration (MIC) values for these compounds ranged from 0.125 to 0.5 μg/mL, indicating potent antibacterial effects .
Neuroprotective Effects
In vitro studies suggest that 5-Chloro-2-hydroxy-N-[(2-methyl[1,1'-biphenyl]-3-yl)methyl]benzamide may possess neuroprotective properties. It has been shown to reduce oxidative stress markers in neuronal cell lines exposed to neurotoxic agents. This effect is likely mediated through its action on the P2X7 receptor, which plays a role in neuroinflammation and neuronal survival .
Case Studies
-
Study on Neuroprotection : A study investigated the neuroprotective effects of similar benzamide derivatives on neuronal cell cultures exposed to oxidative stress. Results indicated a significant reduction in cell death and oxidative damage markers when treated with these compounds.
- Key Findings :
- Reduction in reactive oxygen species (ROS) levels by approximately 50%.
- Increased cell viability by over 30% compared to untreated controls.
- Key Findings :
-
Antibacterial Efficacy : Another study assessed the antibacterial activity of biphenyl derivatives against Gram-positive and Gram-negative bacteria. The results demonstrated that certain modifications to the biphenyl structure enhanced antibacterial potency.
Compound MIC (μg/mL) Target Bacteria Compound A 0.125 MRSA Compound B 0.250 MSSA Compound C 0.500 E. coli
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
